5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Overview
Description
5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a molecular formula of C22H21N3OS2 and a molecular weight of 407.55 g/mol . This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Pyridylmethyl Group: This step involves the alkylation of the thienopyrimidine core with pyridylmethyl halides under basic conditions.
Final Modifications: Additional functional groups, such as methyl groups, are introduced through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE: Similar structure with a different position of the methyl group on the benzyl ring.
3-ETHYL-5,6-DIMETHYL-2-[(2-METHYLBENZYL)THIO]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE: Similar core structure with an ethyl group instead of a pyridylmethyl group.
Uniqueness
5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-14-7-6-8-17(11-14)13-27-22-24-20-19(15(2)16(3)28-20)21(26)25(22)12-18-9-4-5-10-23-18/h4-11H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZEWCVQLPTCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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